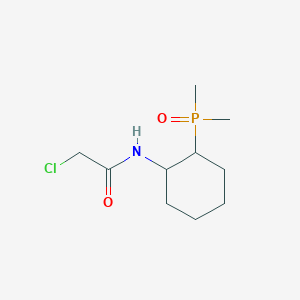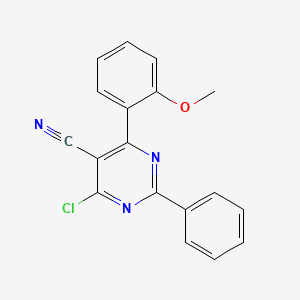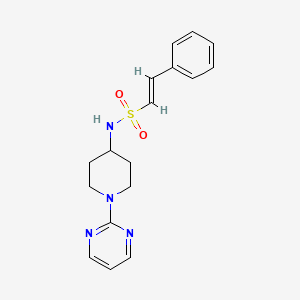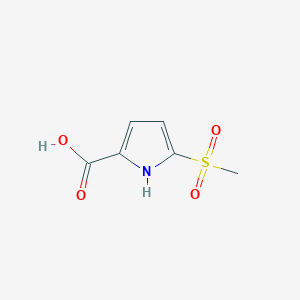![molecular formula C22H22N4O2S B2932896 3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-89-3](/img/no-structure.png)
3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antioxidant Capacity and Reaction Pathways
The compound's relevance in research extends to its implications in understanding antioxidant capacity reaction pathways. Studies on assays like ABTS/PP decolorization emphasize the nuanced pathways through which antioxidants interact with radical cations. This insight helps in elucidating the mechanisms through which similar compounds contribute to antioxidant capacity, potentially leading to applications in food engineering, medicine, and pharmacy (Ilyasov et al., 2020).
Medicinal Chemistry Applications
Quinazoline derivatives, including 3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one, have been extensively studied for their potential in medicinal chemistry. These compounds are part of a broader class of fused heterocycles found in over 200 naturally occurring alkaloids. Their stability and the ability to introduce various bioactive moieties make them candidates for developing new medicinal agents with potential antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli (Tiwary et al., 2016).
Optoelectronic Material Development
Research into quinazoline derivatives has also highlighted their potential applications in developing optoelectronic materials. The integration of quinazoline and pyrimidine fragments into π-extended conjugated systems has been shown to be valuable for creating novel materials for electronic devices, luminescent elements, and photoelectric conversion elements. These materials' electroluminescent properties, when incorporated with various fragments, offer promising avenues for fabricating devices like organic light-emitting diodes (OLEDs) and colorimetric pH sensors (Lipunova et al., 2018).
Anticancer Agent Development
The exploration of quinazoline derivatives as anticancer agents underscores the compound's importance in scientific research. These derivatives have been recognized for their potential in cancer chemotherapy, acting through various biochemical pathways. The ability to inhibit tyrosine kinase and other novel targets presents quinazoline compounds as versatile scaffolds for developing multifaceted anticancer therapies. This versatility is critical in the ongoing search for effective treatments against a range of cancers (Marzaro et al., 2012).
作用機序
Target of Action
It is known that indole derivatives, which are part of this compound’s structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . The specific changes resulting from these interactions would depend on the particular target and the nature of the interaction.
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these interactions would depend on the specific pathways involved.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound could have diverse molecular and cellular effects.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one' involves the reaction of 2-aminobenzamide with 3-bromo-1-propanol to form 3-(2-bromoethyl)-2-aminobenzamide. This intermediate is then reacted with indole-3-carboxaldehyde to form 3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide. The final compound is obtained by reacting 3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide with morpholine and sulfur in the presence of a base to form '3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one'.", "Starting Materials": [ "2-aminobenzamide", "3-bromo-1-propanol", "indole-3-carboxaldehyde", "morpholine", "sulfur", "base" ], "Reaction": [ "Step 1: 2-aminobenzamide is reacted with 3-bromo-1-propanol in the presence of a base to form 3-(2-bromoethyl)-2-aminobenzamide.", "Step 2: 3-(2-bromoethyl)-2-aminobenzamide is reacted with indole-3-carboxaldehyde in the presence of a base to form 3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide.", "Step 3: 3-[2-(1H-indol-3-yl)ethyl]-2-aminobenzamide is reacted with morpholine and sulfur in the presence of a base to form '3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one'." ] } | |
CAS番号 |
689767-89-3 |
分子式 |
C22H22N4O2S |
分子量 |
406.5 |
IUPAC名 |
3-[2-(1H-indol-3-yl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C22H22N4O2S/c27-21-18-13-16(25-9-11-28-12-10-25)5-6-20(18)24-22(29)26(21)8-7-15-14-23-19-4-2-1-3-17(15)19/h1-6,13-14,23H,7-12H2,(H,24,29) |
InChIキー |
LPPROLRAZZNISH-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CNC5=CC=CC=C54 |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-methoxybenzyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2932815.png)

![1-(2-Methylbenzo[d]thiazol-5-yl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea](/img/structure/B2932817.png)


![(4R,6R)-2,8,14-Triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-4-ol](/img/structure/B2932822.png)

![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932827.png)

![methyl 4-[2-(6-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)acetamido]benzoate](/img/structure/B2932830.png)
![methyl 2-[2-({3-methyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2932834.png)
![2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2932835.png)
![N-[2-(4-chlorophenyl)-2-(1H-pyrazol-1-yl)ethyl]prop-2-enamide](/img/structure/B2932836.png)
